molecular formula C18H19N3O2 B5670146 N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No. B5670146
M. Wt: 309.4 g/mol
InChI Key: DTZBPRBRJGGRLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific synthesis details for “N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-1H-benzimidazol-2-amine” were not directly found, related compounds typically involve multi-step synthetic routes. These routes may include the formation of the benzimidazole core followed by alkylation and functionalization steps to introduce the benzodioxol moiety and the propyl group. Microwave-assisted synthesis has been employed for related compounds, providing efficient and high-yield methodologies (Servi & Genç, 2012).

Molecular Structure Analysis

Benzimidazoles, including derivatives similar to the target compound, often exhibit planarity in their benzimidazole core, facilitating π-π stacking interactions and hydrogen bonding, which are crucial for their biological activities. The structure and conformation of these compounds can significantly influence their chemical reactivity and interaction with biological targets (Eryigit & Kendi, 1998).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including coordination with metals, forming complexes that exhibit significant biological activities. These reactions are influenced by the substituents on the benzimidazole ring, which can alter the compound's electronic properties and reactivity (Ghani & Mansour, 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of the benzodioxol and propyl groups in the compound of interest could affect its physical properties, influencing its solubility and stability, which are crucial for its application in various fields.

Chemical Properties Analysis

Benzimidazole derivatives are known for their versatile chemical properties, including their ability to act as bases and ligands for metal ions. These properties are pivotal in their applications in coordination chemistry and their biological activities. The chemical behavior of these compounds can be tailored by modifying their structure, such as the introduction of the benzodioxol and propyl groups (Yan-An Li et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-9-21-15-6-4-3-5-14(15)20-18(21)19-11-13-7-8-16-17(10-13)23-12-22-16/h3-8,10H,2,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBPRBRJGGRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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